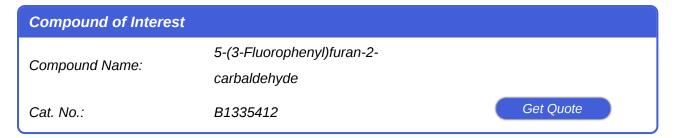


An In-depth Technical Guide to 5-(3-Fluorophenyl)furan-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(3-Fluorophenyl)furan-2-carbaldehyde**, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and an exploration of the biological significance of the broader class of 5-arylfuran-2-carbaldehydes. The information presented is intended to support research and development activities by providing key data and experimental context.

Chemical Identity and Properties

5-(3-Fluorophenyl)furan-2-carbaldehyde is an organic compound featuring a furan ring substituted with a formyl group and a 3-fluorophenyl group. Its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties



Identifier	Value
IUPAC Name	5-(3-Fluorophenyl)furan-2-carbaldehyde[1]
CAS Number	33342-18-6[1]
Molecular Formula	C11H7FO2[1]
Molecular Weight	190.17 g/mol [1]
SMILES	O=Cc1ccc(o1)c2cccc(c2)F
InChlKey	KAKGDPHEGDGAEW-UHFFFAOYSA-N[1]

Note: Experimental physicochemical data such as melting point and boiling point for **5-(3-Fluorophenyl)furan-2-carbaldehyde** are not readily available in published literature. For reference, the related compound 5-(3-trifluoromethyl-phenyl)-furan-2-carbaldehyde has a melting point of 64-66 °C.

Synthesis and Experimental Protocols

The synthesis of 5-aryl-furan-2-carbaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method offers a versatile and efficient route to this class of compounds.

Representative Synthesis: Suzuki-Miyaura Coupling

A general and effective method for synthesizing 5-aryl-furan-2-carbaldehydes involves the Suzuki-Miyaura coupling of a halo-furan carbaldehyde with an appropriate arylboronic acid.

Experimental Protocol:

A general procedure for the synthesis of 5-aryl-furan-2-carbaldehydes is as follows:

- Reaction Setup: To a round-bottomed flask, add a bromo-aldehyde (e.g., 5-bromo-2-furaldehyde) (1 mmol), the corresponding arylboronic acid (e.g., 3-fluorophenylboronic acid) (1.1–1.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol).[2]
- Solvent Addition: Add a solvent mixture of water (3 ml), ethanol (4 ml), and toluene (4 ml).[2]



- Reaction Conditions: Flush the reaction mixture with an inert gas (e.g., argon), seal the flask, and heat at 70°C overnight.[2]
- Work-up: After cooling to room temperature, add water (50 ml) and extract the product with ethyl acetate (3 x 50 ml).[2]
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.[2] The crude product can be further purified by column chromatography on silica gel.[2]

Table 2: Reagents and Solvents for Suzuki-Miyaura Coupling

Reagent/Solvent	Role
5-Bromo-2-furaldehyde	Starting Material
3-Fluorophenylboronic Acid	Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)	Catalyst
Potassium Carbonate	Base
Water, Ethanol, Toluene	Solvent Mixture
Ethyl Acetate	Extraction Solvent
Brine	Washing Agent
Anhydrous Magnesium Sulfate	Drying Agent

Spectroscopic Characterization (Analog-Based)

Detailed spectroscopic data for **5-(3-Fluorophenyl)furan-2-carbaldehyde** is not widely reported. However, the expected spectral characteristics can be inferred from closely related analogs. The following is a representative interpretation based on general knowledge of the compound class.

 ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9.6 ppm), aromatic protons on the furan and phenyl rings (in the range of 7.0-8.0 ppm), with characteristic coupling patterns.



- 13C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 177 ppm), as well as signals for the aromatic carbons of the furan and fluorophenyl rings.
- IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (typically around 1670-1690 cm⁻¹), and C-F stretching vibrations.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.17 g/mol).

Biological Significance and Applications

The 5-arylfuran-2-carbaldehyde scaffold is a key pharmacophore in drug discovery due to the diverse biological activities exhibited by its derivatives. These compounds serve as crucial intermediates in the synthesis of potential therapeutic agents.

The furan nucleus is present in numerous bioactive compounds and is known to have a strong affinity for a range of biological receptors. Derivatives of 5-arylfuran-2-carbaldehydes have been investigated for a wide array of pharmacological activities, including:

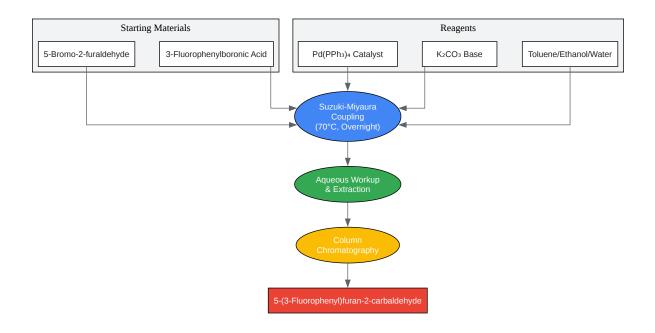
- Antimicrobial: The furan moiety is a component of several antibacterial and antifungal agents.
- Anti-inflammatory: Certain furan derivatives have demonstrated anti-inflammatory properties.
- Anticancer: The 5-phenylfuran scaffold has been explored for the development of novel anticancer agents. For instance, derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde have shown inhibitory activity on tubulin polymerization, a key target in cancer therapy.

The presence of a fluorine atom, as in **5-(3-Fluorophenyl)furan-2-carbaldehyde**, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity. This makes fluorinated analogs particularly attractive for drug development programs.

Visualized Workflows



Synthetic Pathway via Suzuki-Miyaura Coupling

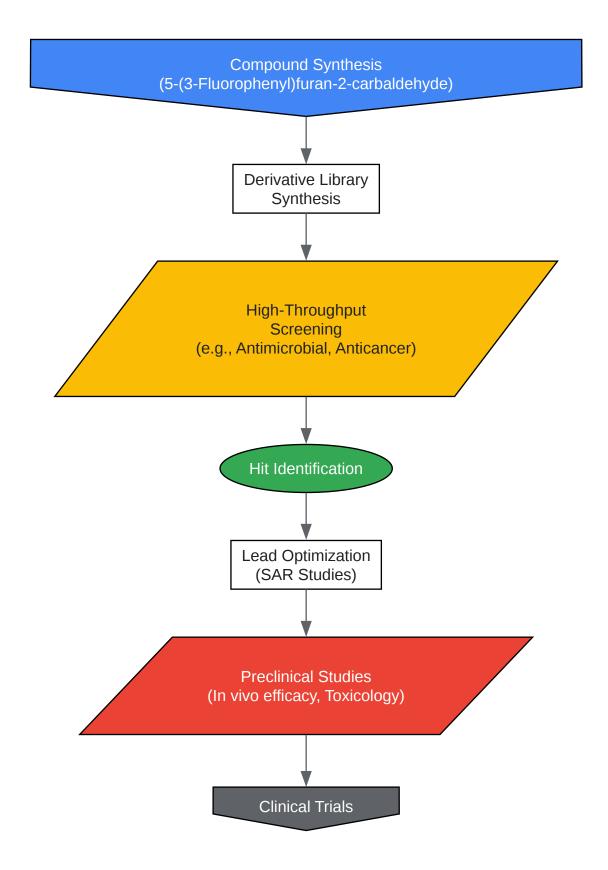


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Caption: Synthetic workflow for 5-(3-Fluorophenyl)furan-2-carbaldehyde.

Role in a Drug Discovery Pipeline





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Caption: A hypothetical drug discovery pipeline.



Conclusion

5-(3-Fluorophenyl)furan-2-carbaldehyde is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited in the public domain, established synthetic routes for analogous compounds provide a clear pathway for its preparation. The known biological activities of the 5-arylfuran-2-carbaldehyde class of molecules underscore the potential of this compound as a starting point for the development of new therapeutic agents. Further research into the specific properties and biological profile of **5-(3-Fluorophenyl)furan-2-carbaldehyde** is warranted to fully explore its potential.

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